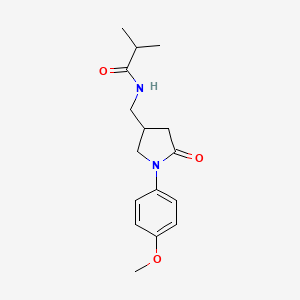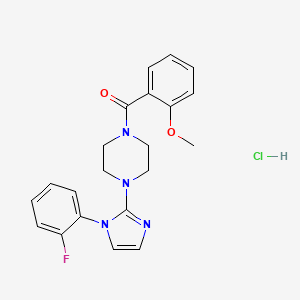
1-(2-氟苯基)-1H-咪唑-2-基)-4-哌嗪基)(2-甲氧基苯基)甲酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride is a compound of significant interest in scientific research, particularly within chemistry, biology, and pharmacology. It consists of an imidazole ring, a piperazine moiety, and two distinct phenyl groups—one of which is fluorinated and the other methoxylated. Its unique structure allows for a range of interactions and properties that can be harnessed in various applications.
科学研究应用
Chemistry
The compound's structure serves as a template for developing new molecules with desired physical and chemical properties, including potential catalysts and ligands in coordination chemistry.
Biology
Its biological activity is explored in the context of enzyme inhibition, receptor binding studies, and signal transduction pathways. It can serve as a model compound for studying the interaction between small molecules and biological macromolecules.
Medicine
Research into its pharmacological properties indicates potential therapeutic applications, such as targeting specific receptors in neurological or psychological disorders. Its structure allows for modifications to enhance selectivity and efficacy.
Industry
In industrial applications, the compound's stability and reactivity make it suitable for use in developing new materials, such as polymers with specific functional properties or as intermediates in fine chemical production.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride typically involves multi-step organic reactions. One common route begins with the preparation of 2-fluorophenylimidazole from 2-fluoroaniline, followed by the formation of an intermediate imidazole derivative. This is then reacted with a piperazine derivative under specific conditions to yield the final compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and the presence of a base like triethylamine to facilitate the reaction. Purification methods such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Industrial Production Methods
Industrial production of this compound would scale up the laboratory synthesis protocols, emphasizing the use of continuous flow reactors to optimize the yield and purity. Large-scale synthesis may involve automated systems to precisely control reaction conditions and efficient purification technologies to handle bulk quantities of intermediates and final products.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety.
Reduction: : Selective reduction reactions can modify the imidazole ring or the piperazine moiety.
Substitution: : Electrophilic aromatic substitution is common, especially on the fluorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation. Reductive agents like lithium aluminum hydride (LiAlH4) are common for reduction reactions. Conditions typically involve controlled temperature and solvent environments to achieve desired products.
Major Products
Oxidation Products: : Modified phenyl rings with additional hydroxyl or carbonyl groups.
Reduction Products: : Altered imidazole rings with hydrogenated bonds.
Substitution Products: : Halogenated or nitrated derivatives of the phenyl rings.
作用机制
The mechanism by which (4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride exerts its effects involves binding to molecular targets such as enzymes or receptors. It can interact with neurotransmitter receptors, modulating their activity and influencing cellular signaling pathways. The presence of the fluorine atom and methoxy group can significantly impact its binding affinity and specificity, making it a valuable compound for probing molecular interactions and pathways.
相似化合物的比较
Unique Features
The combination of a fluorophenyl group with an imidazole ring and a methoxyphenyl moiety.
The specific arrangement of functional groups allows for versatile chemical reactivity and biological activity.
List of Similar Compounds
(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazine
(4-(1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone
(4-(1-(4-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone
These related compounds share structural motifs but differ in their specific substituents, impacting their chemical and biological properties.
Does this cover the depths you were looking for?
属性
IUPAC Name |
[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2.ClH/c1-28-19-9-5-2-6-16(19)20(27)24-12-14-25(15-13-24)21-23-10-11-26(21)18-8-4-3-7-17(18)22;/h2-11H,12-15H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUASKRPVWJDPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2380764.png)
![2-(2-chloro-6-fluorobenzyl)-N-isobutyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2380767.png)
![N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2380768.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2380769.png)
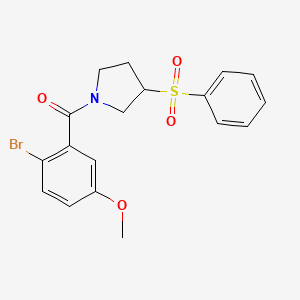
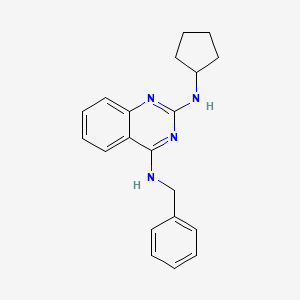
![4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2380773.png)
![N-{1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl}prop-2-enamide](/img/structure/B2380777.png)
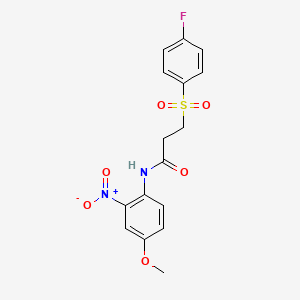
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2380782.png)
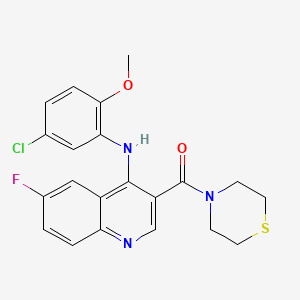
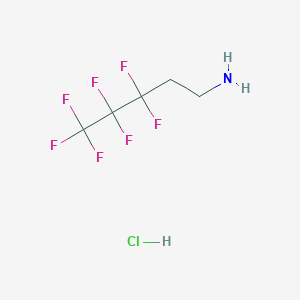
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2380785.png)
